molecular formula C22H21ClN4O4S2 B6480622 N-(4-chlorophenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223977-88-5

N-(4-chlorophenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6480622
CAS No.: 1223977-88-5
M. Wt: 505.0 g/mol
InChI Key: SOIUZZAGNVVVDO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S2 and its molecular weight is 505.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 504.0692752 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[6-oxo-5-(4-pyrrolidin-1-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S2/c23-15-3-5-16(6-4-15)25-20(28)14-32-22-24-13-19(21(29)26-22)33(30,31)18-9-7-17(8-10-18)27-11-1-2-12-27/h3-10,13H,1-2,11-12,14H2,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIUZZAGNVVVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C3=CN=C(NC3=O)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure that combines elements from pyrimidine, sulfonamide, and piperidine derivatives. Its molecular formula is C19H20ClN3O3SC_{19}H_{20}ClN_3O_3S, and it contains functional groups that are known to influence biological activity.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrimidine and piperidine have been shown to possess moderate to strong activity against various bacterial strains. In particular, compounds synthesized with a similar framework demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other strains .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

These findings suggest that the compound may be useful in therapeutic contexts where modulation of these enzymes is beneficial, such as in the treatment of neurodegenerative diseases or infections.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies indicate that the compound can bind effectively to active sites on target enzymes and bacterial proteins, thereby inhibiting their function. This interaction is facilitated by the presence of the sulfonamide group, which is known for its antibacterial properties .

Case Studies and Research Findings

  • Antibacterial Screening : A series of synthesized compounds similar to this compound were screened for antibacterial activity. The results indicated that several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of this class of compounds in developing new antibiotics .
  • Enzyme Inhibition Studies : Research conducted on related compounds demonstrated strong AChE inhibition, suggesting potential applications in treating Alzheimer's disease. The structure-activity relationship (SAR) analysis indicated that modifications in the piperidine ring could enhance inhibitory potency against AChE .

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